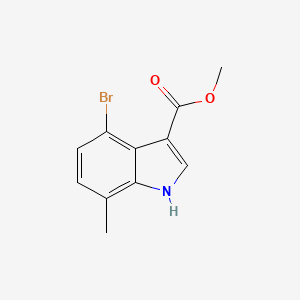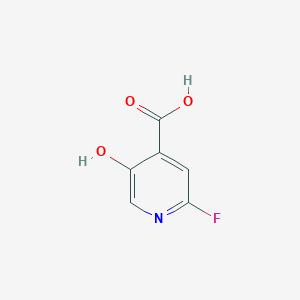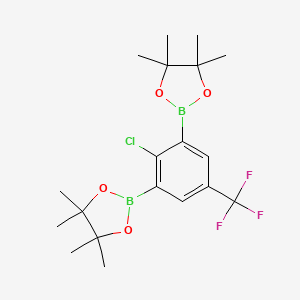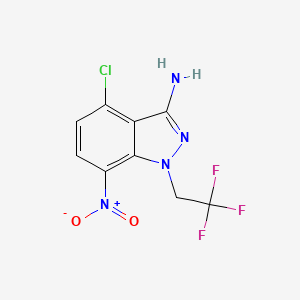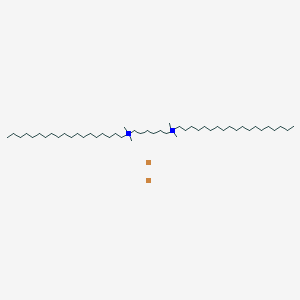
N1,N1,N6,N6-Tetramethyl-N1,N6-dinonadecylhexane-1,6-diaminium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1,N1,N6,N6-Tetramethyl-N1,N6-dinonadecylhexane-1,6-diaminium bromide is a quaternary ammonium compound. It is characterized by its long hydrophobic alkyl chains and a central hexane backbone with two quaternary ammonium groups. This compound is known for its surfactant properties and is used in various applications, including as an antimicrobial agent and in the formulation of personal care products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1,N6,N6-Tetramethyl-N1,N6-dinonadecylhexane-1,6-diaminium bromide typically involves the quaternization of N1,N1,N6,N6-tetramethylhexane-1,6-diamine with long-chain alkyl halides. The reaction is carried out in a suitable solvent, such as acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then subjected to various purification steps, including distillation and crystallization, to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
N1,N1,N6,N6-Tetramethyl-N1,N6-dinonadecylhexane-1,6-diaminium bromide undergoes several types of chemical reactions, including:
Substitution Reactions: The quaternary ammonium groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted quaternary ammonium compounds.
Oxidation: Products include oxidized forms of the original compound, such as N-oxides.
Reduction: Products include reduced forms of the compound, such as secondary or tertiary amines.
Applications De Recherche Scientifique
N1,N1,N6,N6-Tetramethyl-N1,N6-dinonadecylhexane-1,6-diaminium bromide has a wide range of scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Investigated for its potential use in drug delivery systems and as an antiseptic.
Industry: Utilized in the formulation of personal care products, such as shampoos and conditioners, due to its surfactant properties.
Mécanisme D'action
The mechanism of action of N1,N1,N6,N6-Tetramethyl-N1,N6-dinonadecylhexane-1,6-diaminium bromide involves its interaction with cell membranes. The long hydrophobic alkyl chains insert into the lipid bilayer, disrupting the membrane structure and leading to cell lysis. The quaternary ammonium groups also interact with negatively charged components of the cell membrane, further enhancing its antimicrobial activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N1,N1,N6,N6-Tetramethylhexane-1,6-diamine
- N1,N6-Didodecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide
- N1,N6-Didecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide
Uniqueness
N1,N1,N6,N6-Tetramethyl-N1,N6-dinonadecylhexane-1,6-diaminium bromide is unique due to its long alkyl chains, which enhance its surfactant properties and antimicrobial activity. Compared to similar compounds with shorter alkyl chains, it exhibits stronger interactions with lipid membranes, making it more effective in disrupting microbial cells.
Propriétés
Formule moléculaire |
C48H102Br2N2 |
|---|---|
Poids moléculaire |
867.1 g/mol |
Nom IUPAC |
6-[dimethyl(nonadecyl)azaniumyl]hexyl-dimethyl-nonadecylazanium;dibromide |
InChI |
InChI=1S/C48H102N2.2BrH/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-41-45-49(3,4)47-43-39-40-44-48-50(5,6)46-42-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2;;/h7-48H2,1-6H3;2*1H/q+2;;/p-2 |
Clé InChI |
KIAPJVVCRNBPPX-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCCC.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Trifluoromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12834051.png)
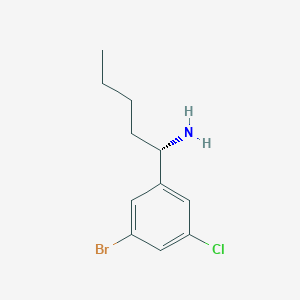

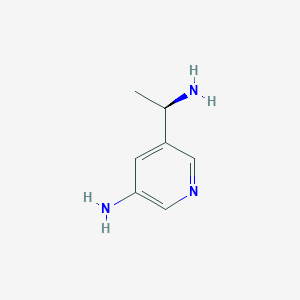
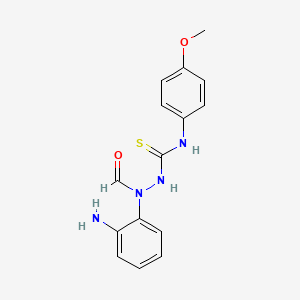
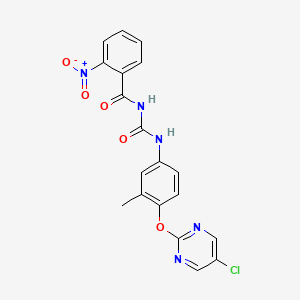

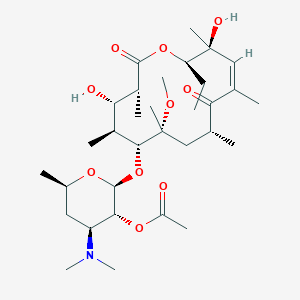
![2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]ethoxy-methyl-oxo-sulfanylidene-lambda6-sulfane](/img/structure/B12834089.png)
